molecular formula C8H4ClNO2 B8061068 2-Chloro-1-ethynyl-4-nitrobenzene

2-Chloro-1-ethynyl-4-nitrobenzene

Cat. No.: B8061068
M. Wt: 181.57 g/mol
InChI Key: MLFMEYAZGKRASL-UHFFFAOYSA-N
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Description

2-Chloro-1-ethynyl-4-nitrobenzene is an organic compound with the molecular formula C8H5ClNO3. It is characterized by a benzene ring substituted with a chlorine atom at the second position, an ethynyl group at the first position, and a nitro group at the fourth position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-ethynyl-4-nitrobenzene typically involves multiple steps. One common method is the nitration of 2-chloro-1-ethynylbenzene. The reaction involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar nitration reactions but with optimized conditions to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-ethynyl-4-nitrobenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and hydrochloric acid (HCl).

  • Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under specific conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce aniline derivatives or other reduced forms of the compound.

  • Substitution: Substitution reactions can yield various substituted benzene derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-Chloro-1-ethynyl-4-nitrobenzene has several scientific research applications across different fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biological studies to understand the effects of nitroaromatic compounds on biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Chloro-1-ethynyl-4-nitrobenzene is similar to other nitroaromatic compounds such as 1-ethynyl-4-nitrobenzene and 2-chloro-4-nitrobenzene. its unique combination of substituents gives it distinct chemical properties and reactivity compared to these compounds. The presence of both the ethynyl and nitro groups on the benzene ring makes it particularly versatile in chemical synthesis and research applications.

Comparison with Similar Compounds

  • 1-ethynyl-4-nitrobenzene

  • 2-chloro-4-nitrobenzene

  • 1-chloro-4-nitrobenzene

  • 2-nitrobenzene-1,4-diol

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Properties

IUPAC Name

2-chloro-1-ethynyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFMEYAZGKRASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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